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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine) is a

psychedelic phenethylamine that is structurally related to 2C-B. It is characterized by the fusion

of the two methoxy groups of 2C-B into dihydrofuran rings, creating a more rigid molecular

structure. This technical guide provides a summary of the available spectroscopic data

(Nuclear Magnetic Resonance and Infrared Spectroscopy) and pharmacological information for

2C-B-Fly. While comprehensive, publicly accessible spectroscopic datasets remain limited, this

document compiles the currently available information from various analytical sources.

Chemical and Physical Properties
Property Value Reference

Chemical Formula C₁₂H₁₄BrNO₂ [1]

Molar Mass 284.15 g/mol [1]

Appearance
Solid green material (as per

one forensic sample)
[2]

CAS Number 178557-21-6 [1]
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Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), multiplicities,

and coupling constants (J), for 2C-B-Fly are not readily available in the public domain. Forensic

chemistry literature, such as the Microgram Journal, has reported on the characterization of

2C-B-Fly; however, access to the full spectroscopic data from these publications is restricted.

The following tables represent a summary of the limited and qualitative infrared spectroscopy

information that has been described.

Infrared (IR) Spectroscopy
Key absorbance peaks for 2C-B-Fly have been noted in the literature, corresponding to

specific functional groups within the molecule.

Wavenumber (cm⁻¹) Assignment

1100–1300 C–O–C ether bridges (stretching)

1500–1600 Aromatic C=C vibrations

Note: A full, publicly available IR spectrum with a comprehensive peak list for 2C-B-Fly has not

been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly available, detailed ¹H NMR and ¹³C NMR data for 2C-B-Fly is currently unavailable.

Forensic laboratories and research institutions that have synthesized and analyzed this

compound hold this data, but it is not typically released in open-access publications. For

researchers requiring this data, direct acquisition from a certified reference standard is

recommended.

Experimental Protocols
Detailed experimental protocols for the acquisition of NMR and IR data specifically for 2C-B-Fly
are not available in the public literature. However, general methodologies for the analysis of

novel psychoactive substances (NPS) are well-established.

General Protocol for NMR Analysis of Novel
Psychoactive Substances
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Sample Preparation: A few milligrams of the reference standard are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Standard ¹H and ¹³C NMR spectra are recorded. For unambiguous signal

assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are typically performed.

Data Processing: The resulting spectra are processed using appropriate software to identify

chemical shifts, coupling constants, and through-bond correlations, allowing for the complete

structural elucidation of the molecule.

General Protocol for FT-IR Analysis
Sample Preparation: A small amount of the solid sample is typically mixed with potassium

bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the functional groups present in the molecule.

Pharmacological Profile
2C-B-Fly is a potent agonist at several serotonin receptors, which is believed to be the primary

mechanism for its psychedelic effects.[3]

Receptor Binding Profile
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Receptor Affinity (Kᵢ, nM) or Activity

5-HT₂ₐ Potent agonist

5-HT₂ₑ High affinity

5-HT₁ₐ High affinity

5-HT₁ₑ High affinity

5-HT₁ₖ High affinity

5-HT₂ₒ High affinity

Signaling Pathway
The following diagram illustrates the proposed primary signaling pathway of 2C-B-Fly at the 5-

HT₂ₐ receptor, a key interaction for its psychedelic effects.
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Caption: Proposed signaling cascade of 2C-B-Fly at the 5-HT₂ₐ receptor.

Conclusion
While 2C-B-Fly has been characterized by forensic and research laboratories, a

comprehensive public repository of its spectroscopic data (NMR and IR) is lacking. The

information available confirms its identity as a rigid analog of 2C-B and outlines its potent
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interaction with multiple serotonin receptors. For definitive structural analysis and further

research, it is essential to obtain a certified reference standard and perform independent

spectroscopic analysis. The provided information serves as a foundational guide for

professionals in the fields of forensic science, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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